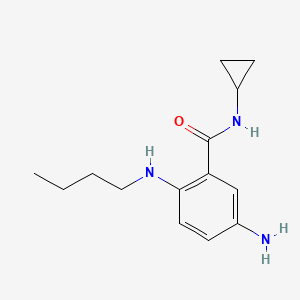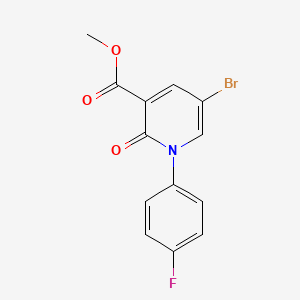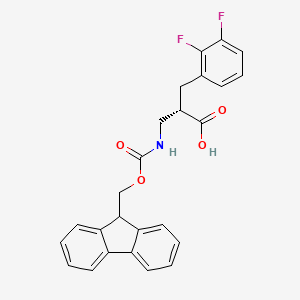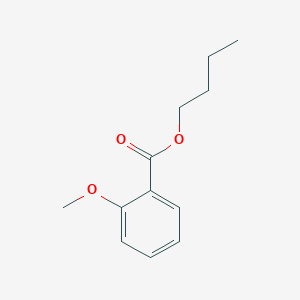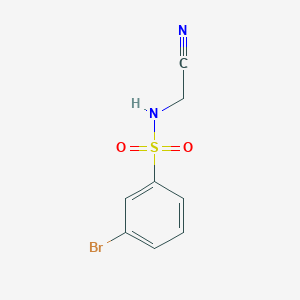
3-bromo-N-(cyanomethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(cyanomethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom, cyanomethyl group, and sulfonamide moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyanomethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with cyanomethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-bromobenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add cyanomethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
3-bromo-N-(cyanomethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma and other diseases.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and molecular interactions.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes like pH regulation and fluid balance . The presence of the bromine atom and cyanomethyl group enhances its binding affinity and specificity towards the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorophenyl group instead of a cyanomethyl group.
3-bromobenzenesulfonamide: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.
N-(cyanomethyl)benzenesulfonamide: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
3-bromo-N-(cyanomethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and cyanomethyl group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H7BrN2O2S |
|---|---|
Peso molecular |
275.12 g/mol |
Nombre IUPAC |
3-bromo-N-(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7BrN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,5H2 |
Clave InChI |
LORMPHYKKJJVDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


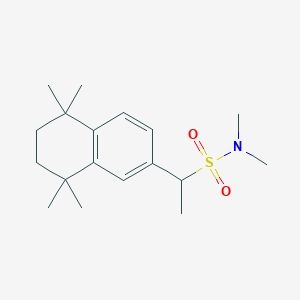
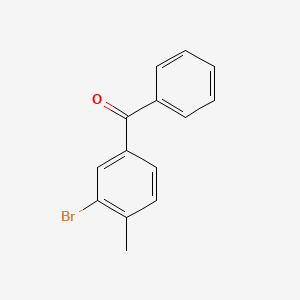
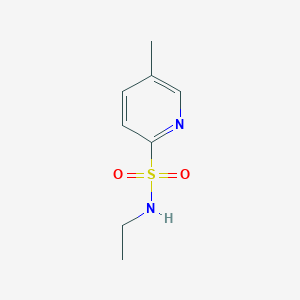
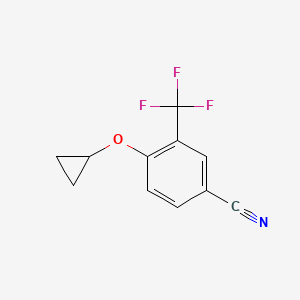
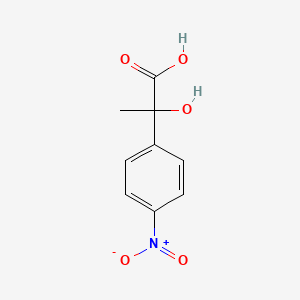
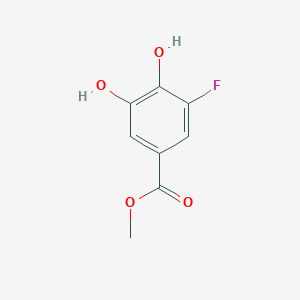

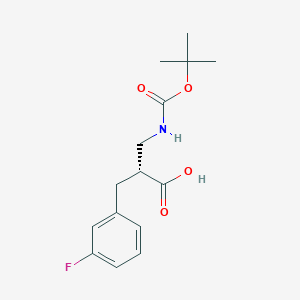
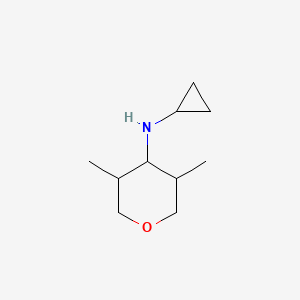
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
